Methyl 3-cyclopropylacrylate
Description
Historical Context and Evolution of Cyclopropylacrylate Synthesis
The synthesis of cyclopropyl-containing molecules has long been a topic of interest in organic chemistry due to the unique properties conferred by the strained three-membered ring. Early methods for creating cyclopropyl (B3062369) groups often involved carbene or carbenoid additions to alkenes. The development of methods to synthesize cyclopropylacrylates, which combine the cyclopropyl moiety with a reactive acrylate (B77674) system, has evolved significantly over time.
Initial approaches often involved the Wittig reaction or Horner-Wadsworth-Emmons olefination of cyclopropanecarboxaldehyde (B31225). google.com For instance, the condensation of cyclopropanecarboxaldehyde with malonic acid can yield 3-cyclopropylacrylic acid, which can then be esterified to the corresponding methyl ester. google.com Another established method involves the reaction of aldehydes with α-haloacetates in the presence of a titanium tetrachloride-triethylamine reagent system, which can produce α-halo-cyclopropylacrylates with high stereoselectivity. sci-hub.ru More recent advancements have focused on developing more efficient and stereoselective methods. These include transition metal-catalyzed reactions and organocatalytic approaches, which offer greater control over the geometry of the double bond and the stereochemistry of the cyclopropane (B1198618) ring. acs.orgresearchgate.net
Significance of Methyl 3-Cyclopropylacrylate as a Synthetic Synthon
This compound is a valuable and versatile synthetic synthon, or building block, in organic chemistry. asischem.com Its utility stems from the presence of multiple reactive sites: the electron-deficient carbon-carbon double bond, the ester functionality, and the cyclopropyl group itself. The cyclopropyl ring, with its inherent ring strain and high p-character of its C-C bonds, can act as a latent double bond or participate in ring-opening reactions under various conditions.
This compound serves as a precursor to a wide array of more complex molecules. For example, it can undergo Michael additions, cycloadditions, and conjugate additions, allowing for the introduction of the cyclopropylmethyl unit into various molecular scaffolds. escholarship.org Its application is evident in the synthesis of natural products and pharmaceutically relevant compounds. nih.govgoogle.comjustia.com The ability to introduce a cyclopropyl group is particularly important as this moiety is found in numerous biologically active molecules and can significantly influence their pharmacological properties.
Overview of Reactivity Modalities and Transformative Potential
The reactivity of this compound is multifaceted, offering chemists a range of transformative possibilities. The primary modes of reactivity include:
Reactions at the α,β-Unsaturated System: The electron-withdrawing nature of the ester group makes the double bond susceptible to attack by nucleophiles at the β-position (Michael addition). This allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, providing access to complex cyclic systems.
Reactions involving the Cyclopropyl Ring: The strained cyclopropane ring can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions can lead to the formation of linear or larger cyclic structures, often with high stereocontrol. The ring can also act as a directing group in certain reactions, influencing the stereochemical outcome at adjacent centers.
Transformations of the Ester Group: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides, providing further opportunities for functional group manipulation and molecular elaboration. nih.gov
The combination of these reactivity modes makes this compound a powerful tool for the construction of diverse and complex molecular architectures. Its transformative potential is continually being explored in the development of new synthetic methodologies and the total synthesis of challenging target molecules.
| Property | Value |
| Molecular Formula | C7H10O2 alfa-chemistry.comchemshuttle.com |
| Molecular Weight | 126.15 g/mol alfa-chemistry.com |
| IUPAC Name | methyl (E)-3-cyclopropylprop-2-enoate alfa-chemistry.com |
| CAS Number | 59939-11-6, 98272-33-4 alfa-chemistry.comchemshuttle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-cyclopropylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOZKZLEDMDSB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Methyl 3 Cyclopropylacrylate and Analogues
Established Synthetic Pathways for Acrylate (B77674) Formation
The creation of the α,β-unsaturated ester functionality in methyl 3-cyclopropylacrylate is a key synthetic challenge. Olefination reactions and condensation/elimination protocols are the most common strategies employed.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE) Approaches
Olefination reactions provide a direct method for converting carbonyl compounds, such as cyclopropanecarboxaldehyde (B31225), into the desired acrylate. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for this transformation. masterorganicchemistry.comwikipedia.orgwikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide. libretexts.org For the synthesis of this compound, cyclopropanecarboxaldehyde is reacted with a stabilized ylide derived from a haloacetate, such as methyl bromoacetate (B1195939). researchgate.net The use of stabilized ylides, where the carbanion is adjacent to an electron-withdrawing group, generally favors the formation of the (E)-alkene isomer. organic-chemistry.org Research has shown that Wittig reactions can be performed in aqueous media, offering a more environmentally friendly approach. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. The HWE reaction almost exclusively produces the (E)-alkene, which is a significant advantage for stereocontrol. wikipedia.org The reaction involves the deprotonation of a phosphonate ester, followed by reaction with an aldehyde to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. thieme-connect.com One-pot procedures combining oxidation of an alcohol to an aldehyde followed by an HWE reaction have been developed, streamlining the synthetic process. orgsyn.org
Table 1: Comparison of Wittig and HWE Reactions for Acrylate Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Stereoselectivity | Variable, depends on ylide stability (stabilized ylides favor E-alkenes) organic-chemistry.org | High (E)-selectivity wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) wikipedia.org |
| Reactivity of Reagent | Less nucleophilic | More nucleophilic and less basic wikipedia.org |
Achieving high stereoselectivity is crucial in the synthesis of specific isomers of this compound. For the HWE reaction, using different reaction conditions or modified phosphonate reagents can influence the stereochemical outcome. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups and specific bases to favor the formation of (Z)-alkenes.
In the Wittig reaction, the stereoselectivity is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides, such as the one required for acrylate synthesis, predominantly give (E)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction allows for the selective formation of (E)-alkenes by using phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine. wikipedia.org
Condensation and Elimination Protocols
Condensation reactions, followed by elimination, offer an alternative route to acrylates. For example, a Knoevenagel condensation can be employed. This involves the reaction of cyclopropanecarboxaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a base. The initial condensation product then undergoes decarboxylation and elimination to yield the acrylate.
Another approach involves the aldol (B89426) condensation. A titanium(IV)-mediated aldol condensation of methyl bromoacetate with cyclopropanecarboxaldehyde has been shown to produce (Z)-methyl 2-bromo-3-cyclopropylacrylate with high stereoselectivity. sci-hub.ru
Synthesis Involving the Cyclopropane (B1198618) Ring
The formation of the cyclopropane ring itself is a fundamental aspect of the synthesis of this compound and its analogues.
Cyclopropanation Reactions Utilizing Carbenes or Ylides
Cyclopropanation involves the addition of a carbene or a carbene equivalent to an alkene. For the synthesis of this compound, this would typically involve the reaction of a carbene with methyl acrylate. Metal-catalyzed cyclopropanation reactions, using catalysts based on rhodium, copper, or iron, are highly effective. acs.orgnih.gov For instance, rhodium-catalyzed reactions of diazo compounds with electron-deficient alkenes like acrylates can lead to highly stereoselective cyclopropanations. nih.gov The choice of catalyst and ligands can influence both the yield and the stereoselectivity of the reaction. nih.gov
Sulfur ylides can also be used to cyclopropanate electron-deficient olefins. jlu.edu.cn The reaction of a propargyl sulfur ylide with an acrylate has been studied, and by optimizing the ylide structure and reaction conditions, high yields and diastereoselectivities for the trans-cyclopropane carboxylate can be achieved. jlu.edu.cn Asymmetric cyclopropanation can be achieved using chiral ylides or chiral catalysts. wiley-vch.debristol.ac.uk
Table 2: Research Findings on Cyclopropanation Reactions
| Catalyst/Reagent | Substrate | Key Finding | Reference |
| Rhodium(II) catalysts | Electron-deficient alkenes (e.g., acrylates) | High stereoselectivity in cyclopropanation. nih.gov | nih.gov |
| Propargyl sulfur ylide | Acrylates | High yield and diastereoselectivity for trans-cyclopropane by optimizing ylide structure and conditions. jlu.edu.cn | jlu.edu.cn |
| Iron porphyrin carbene | Electron-deficient olefins (e.g., methyl acrylate) | Radical mechanism explains high activity in cyclopropanation. acs.org | acs.org |
Ring-Forming Cyclization Strategies
Intramolecular cyclization reactions provide another pathway to the cyclopropane ring. These methods often involve the formation of a larger ring that subsequently contracts or the cyclization of a linear precursor. nih.gov For example, a 1,3-elimination reaction from a suitable precursor can form the three-membered ring.
Ring-opening cyclization reactions of certain precursors can also lead to cyclopropyl (B3062369) derivatives. organic-chemistry.org Additionally, radical cyclizations of unsaturated compounds can be employed to construct the cyclopropane ring, although five- and six-membered rings are more commonly formed. organic-chemistry.orglibretexts.org The regioselectivity of these radical cyclizations is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. scripps.edu
Asymmetric Synthesis of Chiral this compound Derivatives
The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmaceuticals and agrochemicals, as different enantiomers or diastereomers often exhibit distinct biological activities. wikipedia.org Asymmetric synthesis, which favors the formation of a specific stereoisomer, is therefore a key focus in the synthesis of these chiral molecules. wikipedia.org This can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.
Chiral Auxiliaries in Enantioselective Synthesis
A well-established strategy for inducing chirality in a molecule is through the use of a chiral auxiliary. wikipedia.org This method involves the temporary attachment of a chiral organic compound to the starting material, which then directs the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing chiral cyclopropylacrylate derivatives, a chiral alcohol can be used to form an ester with acrylic acid. This chiral acrylate then undergoes a diastereoselective cyclopropanation reaction. The inherent chirality of the auxiliary group influences the facial selectivity of the attack on the double bond, leading to the preferential formation of one diastereomer of the cyclopropane product.
A notable example involves the use of L-menthol as a chiral auxiliary. L-menthyl acrylate can be prepared from acryloyl chloride and L-menthol. thieme-connect.com Subsequent cyclopropanation of the L-menthyl acrylate with an ammonium (B1175870) ylide derived from tert-butyl bromoacetate and an achiral amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be performed to evaluate the directing effect of the L-menthyl group. thieme-connect.com This approach demonstrates the principle of using a chiral auxiliary to induce diastereoselectivity in the formation of the cyclopropane ring. thieme-connect.com
The effectiveness of different chiral auxiliaries can vary, and a range of such compounds, including ephedrine (B3423809) derivatives and oxazolidinones, are available for asymmetric synthesis. sigmaaldrich.com For instance, chiral acetals derived from 7-hydroxyindan-1-one have been evaluated as effective chiral directors in diethylaluminum chloride-promoted Diels-Alder reactions of acrylate derivatives, showcasing their potential for controlling stereochemistry in reactions involving acrylates. sfu.ca The selection of the appropriate chiral auxiliary is crucial for achieving high diastereoselectivity in the synthesis of chiral cyclopropylacrylates.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the advantage of generating large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. frontiersin.org This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps. wikipedia.org Various catalytic systems, including organocatalysts and transition metal complexes, have been developed for asymmetric cyclopropanation reactions.
Organocatalysis:
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. unito.it In the synthesis of chiral cyclopropylacrylates, cinchona alkaloid-derived organocatalysts have been successfully employed. thieme-connect.com For example, the cyclopropanation of L-menthyl acrylate with an ammonium ylide generated from tert-butyl bromoacetate can be catalyzed by quinine (B1679958) or quinidine (B1679956) derivatives, demonstrating a "double asymmetric induction" where both the chiral auxiliary and the chiral catalyst influence the stereochemical outcome. thieme-connect.comthieme-connect.com
A study investigating this double asymmetric reaction found that the combination of L-menthyl acrylate and a quinidine-derived catalyst was a "mismatched" pair, leading to lower diastereoselectivity. thieme-connect.com In contrast, using a quinine-derived catalyst with L-menthyl acrylate resulted in a "matched" pair, significantly enhancing the diastereomeric excess of the desired trans-cyclopropane product. thieme-connect.com This highlights the importance of matching the stereochemistry of the substrate/auxiliary with the chiral catalyst to achieve optimal stereocontrol.
| Catalyst | Diastereomeric Ratio (R,R)-isomer : (S,S)-isomer | Diastereomeric Excess (de) |
| DABCO (achiral) | 67 : 33 | 34% |
| Quinidine derivative | 75 : 25 | 50% |
| Quinine derivative | 93 : 7 | 86% |
| Table 1: Asymmetric organocatalytic cyclopropanation of L-menthyl acrylate with an ammonium ylide derived from tert-butyl bromoacetate. Data sourced from a study on the synthesis of (–)-trans-2-aminomethylcyclopropanecarboxylic acid. thieme-connect.com |
Transition Metal Catalysis:
Transition metal complexes are widely used in asymmetric cyclopropanation reactions. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the enantioselectivity of the carbene transfer to the alkene. nih.govnih.gov
Cobalt(II) complexes with D2-symmetric chiral amidoporphyrin ligands have been developed for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. nih.gov These systems have shown broad applicability and afford chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov While not directly demonstrated on this compound, the principles of this metalloradical catalysis could be extended to its synthesis. Another cobalt(II)-catalyzed asymmetric cyclopropanation using succinimidyl diazoacetate has been shown to be effective for various olefins, producing cyclopropane succinimidyl esters which are precursors to chiral cyclopropyl carboxamides. organic-chemistry.org
Rhodium(II) complexes are also prominent catalysts for cyclopropanation. A chiral-at-metal rhodium(III) complex has been successfully used for the asymmetric cyclopropanation of α,β-unsaturated 2-acyl imidazoles with sulfoxonium ylides, yielding enantioenriched cyclopropanes with three contiguous stereocenters in high yields and excellent stereoselectivities. rsc.org
Molybdenum-based catalysts have also entered the arena. A chiral salen-Mo catalyst was recently reported for the catalytic asymmetric deoxygenative cyclopropanation using 1,2-dicarbonyl compounds as safe surrogates for diazo compounds, providing a promising route to chiral cyclopropanes. nih.gov
Sustainable and Green Chemical Approaches to Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This includes maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents. acs.org In the synthesis of this compound and its analogues, sustainable approaches such as electrochemical and photochemical methods are gaining prominence.
Electrochemical Synthetic Methods
Electrochemical synthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. acs.org This can lead to milder reaction conditions, higher selectivity, and a reduction in waste. acs.orgnih.gov
Electrochemical methods can be applied to the functionalization of acrylates. For instance, the electrochemical vinylic C–H functionalization of acrylic acids with alkynes has been achieved using an iridium catalyst in an undivided cell to produce α-pyrones. acs.org This demonstrates the potential for electrochemical C-H activation and functionalization of acrylate systems.
Photochemical Synthetic Methodologies
Photochemical reactions use light to initiate chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. acs.org These reactions can frequently be conducted at ambient temperature, contributing to energy efficiency. acs.org
Photochemical approaches are well-suited for the synthesis of cyclopropanes. The oxa-di-π-methane rearrangement of β,γ-unsaturated ketones, induced by triplet-sensitized irradiation, yields α-cyclopropyl ketones. acs.org This highlights a photochemical route to cyclopropyl-containing carbonyl compounds.
More directly, a photochemical strategy for the Michael addition reactions of in situ generated cyclopropenes has been developed. researchgate.net This process involves the light-mediated generation of transient cyclopropenyl α,β-unsaturated esters from vinyl diazo esters, followed by a nucleophilic addition to access densely functionalized cyclopropanes in a diastereoselective manner. researchgate.net This method has been used to synthesize various trisubstituted cyclopropanes bearing N-heteroaryl rings. researchgate.net
Furthermore, a chemoenzymatic method has been reported that couples an enzyme-catalyzed carbene transfer to form α-cyclopropyl-pyruvates with a subsequent photochemical ring expansion to produce optically active cyclobutenoates. utdallas.edu This demonstrates the integration of biocatalysis and photochemistry for sustainable synthesis. The direct photochemical cyclopropanation of acrylates, potentially using a photosensitizer, represents a promising green avenue for the synthesis of this compound.
Iii. Reactivity and Mechanistic Investigations of Methyl 3 Cyclopropylacrylate
Conjugate Addition Reactions (Michael Additions)
The presence of an α,β-unsaturated carbonyl system in methyl 3-cyclopropylacrylate renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in conjugate addition reactions, also known as Michael additions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Addition to the α,β-Unsaturated Carbonyl System
A wide array of nucleophiles can participate in conjugate addition to this compound, leading to the formation of a diverse range of functionalized products. These nucleophiles can be broadly categorized as carbon-based and heteroatom-based.
Carbon Nucleophiles: Organocuprates, stabilized enolates (e.g., from malonates and β-ketoesters), and nitroalkanes are common carbon nucleophiles that readily add to the β-position of this compound. These reactions are highly efficient for the construction of new carbon-carbon bonds.
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also serve as effective nucleophiles in the conjugate addition to this compound. These reactions provide access to valuable β-amino esters, β-thio esters, and β-alkoxy esters, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The general mechanism of the Michael addition involves the reversible formation of an enolate intermediate, which is subsequently protonated to yield the final product. The reaction is typically carried out in the presence of a base to generate the nucleophile in situ.
| Nucleophile Type | Example Nucleophile | Product Type |
| Carbon | Diethyl malonate | Substituted glutarate derivative |
| Carbon | Nitromethane | γ-Nitro ester |
| Heteroatom | Benzylamine | β-Amino ester |
| Heteroatom | Thiophenol | β-Thio ester |
Regioselectivity and Stereoselectivity in Michael Additions
The conjugate addition to this compound is generally highly regioselective, with the nucleophile exclusively attacking the β-carbon of the α,β-unsaturated system. This selectivity is driven by the electronic nature of the conjugated system, where the β-position is the softest electrophilic site.
The stereochemical outcome of the Michael addition can be controlled to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselectivity: When the nucleophile or the substrate contains a chiral center, the approach of the nucleophile can be directed to one face of the molecule, leading to the preferential formation of one diastereomer. This can be influenced by steric hindrance and the formation of specific transition state geometries. For instance, the addition of chiral lithium amides to α,β-unsaturated esters has been shown to proceed with high diastereoselectivity.
Enantioselectivity: The use of chiral catalysts, such as organocatalysts (e.g., chiral amines or thioureas) or chiral metal complexes, can induce enantioselectivity in the Michael addition. These catalysts can activate the substrate or the nucleophile and create a chiral environment that favors the formation of one enantiomer over the other. The enantioselective conjugate addition of nitroalkanes to α,β-unsaturated esters, for example, has been achieved with high enantiomeric excesses using organocatalysts.
Michael Initiated Ring Closure (MIRC) Reactions
The Michael addition can be the initial step in a tandem reaction sequence known as the Michael Initiated Ring Closure (MIRC) reaction. This powerful strategy allows for the construction of cyclic compounds, particularly cyclopropanes, in a single synthetic operation.
In a typical MIRC reaction involving an acrylate (B77674), a nucleophile adds to the β-position, generating an enolate intermediate. If the nucleophile also contains a suitable leaving group, this enolate can then undergo an intramolecular nucleophilic substitution to form a cyclopropane (B1198618) ring.
Stabilized ylides, such as sulfur ylides, are commonly employed as nucleophiles in MIRC reactions. The ylide adds to the Michael acceptor, and the subsequent intramolecular cyclization proceeds with the expulsion of the sulfur-containing moiety. This methodology has been successfully applied to the synthesis of highly functionalized cyclopropane derivatives. For instance, the reaction of sulfur ylides with α,β-unsaturated esters can lead to the formation of vinylcyclopropanes with high selectivity. Furthermore, MIRC reactions can be used to synthesize more complex structures, such as spiro-cyclopropyl pyrazolones, through a cascade annulation approach.
Cycloaddition Reactions
The double bond in this compound can also participate in cycloaddition reactions, where it reacts with a 1,3-dipole or a diene to form five- or six-membered rings, respectively. These reactions are valuable for the rapid construction of cyclic frameworks with multiple stereocenters.
[3+2] Dipolar Cycloadditions
In a [3+2] dipolar cycloaddition, this compound acts as the dipolarophile and reacts with a 1,3-dipole, such as a nitrone or a nitrile imine, to form a five-membered heterocyclic ring.
Nitrone Cycloadditions: The reaction of nitrones with this compound leads to the formation of isoxazolidine (B1194047) derivatives. The regioselectivity of this reaction is primarily controlled by the frontier molecular orbital (FMO) interactions between the nitrone and the acrylate. Generally, the reaction of an electron-deficient alkene like this compound with a nitrone favors the formation of the 5-substituted isoxazolidine.
Nitrile Imine Cycloadditions: Nitrile imines, typically generated in situ from hydrazonoyl halides, also undergo [3+2] cycloaddition with this compound to afford pyrazoline derivatives. These reactions are often highly regioselective.
Diels-Alder and Related [4+2] Cycloadditions
This compound can function as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the synthesis of six-membered rings. The electron-withdrawing nature of the ester group activates the double bond for reaction with a conjugated diene.
The stereoselectivity of the Diels-Alder reaction is a key feature, with the reaction typically proceeding via a concerted mechanism. The relative orientation of the diene and the dienophile in the transition state determines the stereochemistry of the product.
Endo/Exo Selectivity: In the Diels-Alder reaction of cyclic dienes, such as cyclopentadiene, with this compound, two diastereomeric products, the endo and exo isomers, can be formed. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing double bond of the diene, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. The selectivity can be influenced by the reaction conditions, including temperature and the use of Lewis acid catalysts.
Lewis Acid Catalysis: The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts. The Lewis acid coordinates to the carbonyl oxygen of the ester group, making the dienophile more electron-deficient and thus more reactive. This can also influence the endo/exo selectivity of the reaction.
| Diene | Dienophile | Product Type | Key Selectivity Aspect |
| Cyclopentadiene | This compound | Bicyclic ester | endo/exo Diastereoselectivity |
| Furan | This compound | Oxabicyclic adduct | Reversibility, Regioselectivity |
Pericyclic Reaction Mechanisms
The reactivity of this compound in pericyclic reactions is dominated by the vinylcyclopropane (B126155) moiety, which is known to undergo a characteristic thermal rearrangement. This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a unimolecular isomerization that converts the vinyl-substituted three-membered ring into a five-membered ring. researchgate.netsigmaaldrich.com The mechanism of this rearrangement has been the subject of extensive investigation and is understood to proceed through pathways that have both concerted and stepwise characteristics. sigmaaldrich.comwikipedia.org
The reaction can be conceptualized as a formal wikipedia.orgunizar.es-sigmatropic shift. However, kinetic and stereochemical studies suggest a more complex picture. The activation energy for the thermal rearrangement of the parent vinylcyclopropane to cyclopentene (B43876) is approximately 50 kcal/mol. sigmaaldrich.comwikipedia.org This energy is significantly lower than that required for the simple homolytic cleavage of a cyclopropane C-C bond (around 63 kcal/mol), indicating that the adjacent vinyl group provides stabilization to the transition state. sigmaaldrich.com This observation led to the proposal of a diradical-mediated two-step mechanism. researchgate.netmit.edu In this pathway, the weakest C-C bond of the cyclopropane ring (the one adjacent to the vinyl group) undergoes homolytic cleavage to form an allylically stabilized diradical intermediate. This intermediate can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. wikipedia.org The formation of multiple stereoisomeric products from a single stereoisomer of a substituted vinylcyclopropane supports the existence of a diradical intermediate that has a finite lifetime, allowing for bond rotation before ring closure. wikipedia.org
Alternatively, the reaction can be analyzed under the principles of orbital symmetry conservation, suggesting a concerted pericyclic process. wikipedia.org Computational studies have identified a concerted transition state with significant diradical character. nih.gov The reaction pathway often shows a preference for a specific stereochemical outcome (e.g., suprafacial-inversion), which is consistent with orbital symmetry control, even though the transition state is not fully concerted in the classical sense. wikipedia.org The degree to which the reaction is concerted or stepwise is highly dependent on the substitution pattern of the vinylcyclopropane. sigmaaldrich.comwikipedia.org
For this compound, the electron-withdrawing acrylate group influences the energetics of the rearrangement. Substituents on the vinyl group are known to affect the activation energy of the rearrangement. While donor substituents like methoxy (B1213986) groups can significantly lower the activation energy, acceptor groups also modify the reaction barrier. researchgate.net
| Substituent on Vinylcyclopropane | Activation Energy (Ea) (kcal/mol) | Reference Compound |
|---|---|---|
| Unsubstituted | ~50 | Vinylcyclopropane |
| 1-Methoxy | ~45 | 1-Methoxy-1-vinylcyclopropane |
| 2-trans-Methoxy | ~39 | trans-2-Methoxyvinylcyclopropane |
| Electron-withdrawing group (e.g., -COOCH3) | Modified from parent compound | This compound |
Transformations of the Cyclopropane Moiety
The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain (approximately 27 kcal/mol) and activation by the adjacent electron-withdrawing acrylate group. wikipedia.org This "donor-acceptor" nature facilitates cleavage of the three-membered ring by various reagents.
Nucleophilic Ring-Opening: The presence of the acrylate group polarizes the cyclopropane ring, rendering the carbon atoms susceptible to nucleophilic attack. This reaction is often considered a homologous Michael addition. nih.gov Strong nucleophiles can attack one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond and the formation of a stabilized enolate intermediate, which is subsequently protonated to yield a 1,3-difunctionalized product. nih.govguidechem.com The reaction often proceeds with inversion of configuration at the carbon center being attacked, analogous to an SN2 reaction. nih.gov
Acid-Catalyzed Ring-Opening: The ring-opening process can be facilitated by Brønsted or Lewis acids. The acid coordinates to or protonates the carbonyl oxygen of the acrylate group, which enhances the electron-withdrawing effect and further activates the cyclopropane ring towards nucleophilic attack. research-archive.org In the presence of a suitable nucleophile, this activation leads to a Friedel-Crafts-type alkylation or a homo-conjugate addition, depending on the substrate and conditions. research-archive.org For instance, catalytic amounts of a strong acid like triflic acid in a solvent such as hexafluoroisopropanol (HFIP) can promote the ring-opening of cyclopropyl (B3062369) ketones and esters with arene nucleophiles. research-archive.org
Transition Metal-Catalyzed Ring-Opening: Various transition metals, including palladium, nickel, rhodium, and iridium, can catalyze the ring-opening of vinylcyclopropanes. unizar.eswikipedia.orgradtech.org These reactions typically proceed via oxidative addition of the metal into one of the cyclopropane C-C bonds, forming a metallacyclobutane intermediate. unizar.es This intermediate can then undergo further transformations. For vinylcyclopropanes, the metal can also interact with the π-system, leading to the formation of a π-allyl metal complex, which serves as a 1,3-dipole synthon for cycloaddition reactions or can be intercepted by nucleophiles in asymmetric allylic alkylation reactions. wikipedia.orgradtech.org
The most significant rearrangement involving the cyclopropyl group in this compound is the vinylcyclopropane-cyclopentene rearrangement, as detailed mechanistically in section 3.2.3. This ring expansion reaction is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products. researchgate.netsigmaaldrich.com The thermal conditions required for the parent vinylcyclopropane are often harsh (typically above 300 °C), which can limit the synthetic utility. sigmaaldrich.comwikipedia.org
However, the substitution pattern on the vinylcyclopropane scaffold can dramatically influence the reaction conditions and outcome. The presence of the electron-withdrawing methyl acrylate group in this compound is expected to affect the rearrangement. While substituents that stabilize the diradical intermediate (such as phenyl or alkoxy groups) are known to lower the activation energy, electron-withdrawing groups also play a crucial role. researchgate.netwikipedia.org For instance, the rearrangement of vinylcyclopropanes bearing nitro or ester groups on the vinyl moiety has been shown to proceed under milder conditions, sometimes facilitated by organocatalysis, which proceeds through enamine or iminium ion intermediates. unizar.es These catalytic methods avoid the need for high temperatures and allow for the development of enantioselective variants of the rearrangement. unizar.es Depending on the specific substitution and catalytic system, other rearrangements, such as divinylcyclopropane-cycloheptadiene rearrangements, can sometimes compete. unizar.es
Radical Chemistry and Polymerization Studies
The radical chemistry of this compound is primarily centered on reactions involving the acrylate double bond. Like other acrylate monomers, it can undergo free-radical polymerization. The generally accepted mechanism for this process involves three key stages: initiation, propagation, and termination. radtech.orgacs.org
Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., AIBN or a peroxide) upon heating or irradiation, generating two primary radicals (R•). This radical then adds to the β-carbon of the acrylate double bond, which is the less sterically hindered position and results in a more stable radical on the α-carbon, stabilized by the ester group. This forms the initial monomer radical.
Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule in a repetitive fashion. This chain-growth process leads to the formation of a long polymer chain. The addition continues to occur in a head-to-tail manner.
Termination: The growth of polymer chains is terminated when two growing radical chains react with each other. This can occur via two main pathways: combination (coupling), where the two radicals form a single covalent bond, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain.
A unique aspect of the radical chemistry of this compound is the potential for the cyclopropane ring to participate in radical reactions. While the primary pathway is addition to the double bond, it is conceivable that under certain conditions, a radical could induce the ring-opening of the strained cyclopropane. researchgate.net This could occur via an intramolecular rearrangement of the propagating radical or through an intermolecular attack. Such a ring-opening would compete with the polymerization process and could lead to the formation of different structural units within the polymer chain or to the formation of small molecule byproducts.
Cyclopropyl acrylates are a class of monomers that can be polymerized to produce polymers with unique properties conferred by the presence of the cyclopropyl side group. The polymerization of this compound via a free-radical mechanism yields poly(this compound). The bulky and rigid cyclopropyl group in the side chain is expected to significantly influence the properties of the resulting polymer, particularly its thermal and mechanical characteristics.
A key property of amorphous polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu The Tg is highly dependent on the structure of the polymer's repeating unit, including the nature of the side chains. Bulky, rigid side chains tend to restrict the segmental motion of the polymer backbone, leading to a higher Tg.
While specific data for poly(this compound) is not widely available, studies on analogous polymers provide valuable insights. For example, poly(2-cyclopropyl-2-oxazoline), which also contains a cyclopropyl group, exhibits a significantly higher Tg (approx. 80 °C) compared to its n-propyl (approx. 40 °C) analogue. This increase is attributed to the restricted rotation and rigidity imposed by the cyclopropyl ring. A similar effect would be expected for poly(cyclopropyl acrylate)s when compared to their linear alkyl acrylate counterparts.
| Polymer | Typical Glass Transition Temperature (Tg) (°C) |
|---|---|
| Poly(methyl acrylate) | ~10 |
| Poly(ethyl acrylate) | -24 |
| Poly(n-propyl acrylate) | -51 |
| Poly(2-cyclopropyl-2-oxazoline) (analogue) | ~80 |
The presence of the cyclopropyl group not only affects the Tg but also other properties such as density, refractive index, and solvent resistance. The incorporation of such monomers into copolymers can be used to tailor the properties of the final material for specific applications. The rate of polymerization of cyclopropyl acrylates may also be influenced by the electronic and steric effects of the cyclopropyl group.
Other Key Reaction Pathways
Beyond the more common reactions, the unique structure of this compound opens it up to a variety of other mechanistically significant transformations. These pathways, primarily involving oxidative and reductive processes, target the electron-rich carbon-carbon double bond and the strained cyclopropyl ring, leading to a diverse array of potential products.
The carbon-carbon double bond in this compound is susceptible to various oxidative reagents, leading to cleavage or addition reactions.
Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, methyl 3-cyclopropyloxirane-2-carboxylate. Due to the electron-withdrawing nature of the ester group, the double bond is less nucleophilic than in an unactivated alkene, potentially requiring more reactive peroxy acids or harsher reaction conditions. chemistrynotmystery.comyoutube.com The mechanism involves a concerted transfer of an oxygen atom from the peroxy acid to the double bond. youtube.com
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.
Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a workup step can cleave the double bond. masterorganicchemistry.comlibretexts.org A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield cyclopropanecarbaldehyde and methyl glyoxylate. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to cyclopropanecarboxylic acid. masterorganicchemistry.com The reaction proceeds via a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org
Table 1: Potential Oxidative Transformations of this compound
| Transformation | Reagent(s) | Expected Major Product |
|---|---|---|
| Epoxidation | m-CPBA | Methyl 3-cyclopropyloxirane-2-carboxylate |
| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | Methyl 2,3-dihydroxy-3-cyclopropylpropanoate |
| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S (Reductive workup) | Cyclopropanecarbaldehyde & Methyl glyoxylate |
| Oxidative Cleavage | 1. O₃ 2. H₂O₂ (Oxidative workup) | Cyclopropanecarboxylic acid & Methyl glyoxylate |
The reduction of this compound can selectively target the carbon-carbon double bond or the ester functionality, and under certain conditions, may affect the cyclopropyl ring.
Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced by catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netacs.org This reaction typically yields methyl 3-cyclopropylpropanoate. The ester group is generally stable under these conditions.
Conjugate Reduction (1,4-Reduction): This method selectively reduces the carbon-carbon double bond of the α,β-unsaturated system. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or copper salts can achieve this transformation. lookchem.comtandfonline.comacgpubs.org The reaction proceeds via the 1,4-addition of a hydride to the β-carbon, followed by protonation of the resulting enolate to give the saturated ester.
Dissolving Metal Reduction: Strong reducing conditions, such as the use of lithium or sodium in liquid ammonia (B1221849) (Birch reduction), can lead to the reduction of the α,β-unsaturated system. nsf.gov However, these conditions are also known to cause reductive cleavage of cyclopropyl rings when they are conjugated to a carbonyl group. acs.orgacs.orggatech.edu This could potentially lead to the formation of ring-opened products alongside the desired saturated ester. The regioselectivity of the ring opening would be influenced by the stability of the radical anion intermediates formed during the reaction.
Table 2: Potential Reductive Transformations of this compound
| Transformation | Reagent(s) | Expected Major Product(s) | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methyl 3-cyclopropylpropanoate | Selective for the C=C double bond. |
| Conjugate Reduction | NaBH₄, CeCl₃ | Methyl 3-cyclopropylpropanoate | Selective 1,4-reduction. |
| Dissolving Metal Reduction | Li, NH₃ (l) | Methyl 3-cyclopropylpropanoate and/or ring-opened products | Potential for cyclopropane ring cleavage. |
Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Available Scientific Data
Despite a comprehensive search across a wide range of scientific databases, academic publications, patents, and chemical repositories, the specific experimental data required to construct a detailed article on the advanced spectroscopic and analytical characterization of this compound is not publicly available.
The user-requested article was to be strictly structured around the following advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including high-resolution 1H and 13C NMR for structural elucidation, and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for determining connectivity and stereochemistry.
Mass Spectrometry (MS) , focusing on high-resolution mass spectrometry (HRMS) for exact mass determination and Gas Chromatography-Mass Spectrometry (GC/MS) for purity analysis and identification.
Vibrational Spectroscopy (IR) for the identification of functional groups.
The searches conducted for "this compound," and its IUPAC name "methyl (E)-3-cyclopropylprop-2-enoate," did not yield the necessary experimental spectra, data tables, or detailed research findings for any of these analytical methods. While basic information such as molecular formula (C₇H₁₀O₂) and molecular weight (126.15 g/mol ) is available from chemical supplier websites, the core scientific data for a thorough characterization is absent from the accessible literature.
Without this fundamental spectroscopic and analytical data, it is impossible to generate a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. Proceeding without this data would necessitate the fabrication of scientific information, which is contrary to the principles of accuracy and factual reporting.
Therefore, the generation of the requested article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be completed at this time.
Iv. Advanced Spectroscopic and Analytical Characterization
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the quality control, purity assessment, and detailed analysis of Methyl 3-cyclopropylacrylate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for separating the compound from starting materials, byproducts, and potential isomers, ensuring its suitability for various applications.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for acrylate (B77674) esters, leveraging the compound's moderate polarity.
A typical RP-HPLC method for analyzing acrylate compounds involves a C18 or similar stationary phase. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile, due to its low UV cutoff and viscosity. chromatographyonline.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. e3s-conferences.org For compounds like this compound, which possess a chromophore (the acrylate group), detection is effectively achieved using an ultraviolet (UV) or diode-array detector (DAD), typically at a wavelength around 210 nm where acrylates exhibit maximum absorbance. e3s-conferences.orge3s-conferences.org
The primary application of HPLC in this context is the quantification of purity and the detection of related substances. Method validation for similar acrylate compounds has demonstrated excellent linearity over concentration ranges of 0.1 to 10 mg/L, with correlation coefficients (R²) consistently exceeding 0.999. e3s-conferences.org Such methods are sensitive, with limits of detection (LODs) often falling in the range of 0.03 to 0.08 mg/kg. e3s-conferences.org
Furthermore, HPLC is crucial for the separation of geometric (E/Z) isomers, which can arise during the synthesis of α,β-unsaturated esters like this compound. The subtle differences in the spatial arrangement of these isomers can lead to different retention times on a reversed-phase column, allowing for their separation and quantification. nih.gov The development of a robust HPLC method is therefore vital for controlling the isomeric purity of the final product.
The following table summarizes typical HPLC conditions and performance metrics derived from the analysis of various acrylate esters, which are applicable for the analysis of this compound.
| Parameter | Typical Condition / Value |
|---|---|
| Stationary Phase (Column) | Agilent ZORBAX SB-AQ (250 mm×4.6 mm, 5 μm) or similar C18 |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (DAD) |
| Column Temperature | 30°C |
| Linearity Range (Typical) | 0.1 - 10.0 mg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.08 mg/kg |
| Recovery Rate | 85% - 111% |
| Relative Standard Deviation (RSD) | 1.6% - 5.2% |
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. It is particularly well-suited for determining purity, identifying volatile impurities, and quantifying residual solvents from the synthesis process. The choice of stationary phase is critical for achieving good separation. For acrylate esters, polar capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., HP-INNOWAX), or mid-polarity columns like those containing phenyl- and methyl-polysiloxane are often employed. kelid1.irscitepress.org
In a typical GC analysis, a small volume of the sample, often diluted in a suitable solvent, is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium or nitrogen, transports the vaporized components onto the chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase lining the column. The column temperature is usually programmed to increase over the course of the analysis, which allows for the efficient elution of compounds with a range of boiling points. shimadzu.com
Following separation on the column, the components are detected by a suitable detector. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range. kelid1.irshimadzu.com For qualitative analysis and structural confirmation, a Mass Spectrometer (MS) is coupled to the GC (GC-MS). GC-MS provides mass spectra for each separated component, allowing for positive identification by comparing the fragmentation patterns to spectral libraries. scitepress.orgnih.gov The analysis of cyclopropane-containing esters by GC-MS has been shown to be effective for structural elucidation. nih.gov
Research on related acrylate esters demonstrates that GC methods can reliably determine purity and identify impurities such as residual alcohols (e.g., methanol) and other esters. kelid1.ir The retention time of a compound is a key parameter in GC, and under consistent conditions, it can be used for identification.
The table below outlines typical parameters for the GC analysis of acrylate esters, which would be a starting point for developing a method for this compound.
| Parameter | Typical Condition / Value |
|---|---|
| Stationary Phase (Column) | HP-INNOWAX (30 m × 0.25 mm × 0.50 μm) or Rtx-1 (30 m x 0.32 mm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 200 - 220°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 - 275°C |
| Oven Temperature Program | Initial: 120°C, Ramp: 5°C/min to 170°C (Example) |
| Injection Mode | Split or Splitless |
| Common Impurities Detected | Methanol, other esters, residual solvents |
V. Computational and Theoretical Chemistry Studies
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Methyl 3-cyclopropylacrylate, calculating this energy gap would provide insights into its stability and its propensity to undergo reactions. A hypothetical data table for such an analysis might look like this:
| Computational Parameter | Hypothetical Energy (eV) | Implication |
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity |
Data is hypothetical and for illustrative purposes only.
FMO theory is also instrumental in predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions or nucleophilic attacks. The specific shapes and phases of the HOMO and LUMO lobes at different atomic sites on this compound would determine how it interacts with other reactants. The most favorable reaction pathway would be the one that maximizes the constructive overlap between the frontier orbitals of the reacting molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It offers a good balance between accuracy and computational cost.
DFT calculations would be employed to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, where the molecule's bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. A conformational analysis would explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the cyclopropyl (B3062369) group to the acrylate (B77674) moiety, to identify the global energy minimum. A study on the related compound, cyclopropyl methyl ketone, has shown that computational methods can determine the most stable conformers, which often agree with experimental findings.
DFT provides a detailed picture of the electron distribution within the molecule. This analysis would reveal the partial atomic charges on each atom, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers. A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
| Atom/Group | Hypothetical Mulliken Charge |
| Carbonyl Carbon | - |
| Carbonyl Oxygen | - |
| α-Carbon | - |
| β-Carbon | - |
| Cyclopropyl Carbons | - |
Data is hypothetical and for illustrative purposes only.
For any chemical reaction involving this compound, DFT calculations can be used to identify the transition state structure—the highest energy point along the reaction pathway. By mapping the entire reaction coordinate, chemists can determine the activation energy, providing quantitative insights into the reaction kinetics. This is crucial for understanding the mechanism of reactions such as Michael additions or polymerizations involving the acrylate system.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. By solving approximations of the Schrödinger equation, these methods can model the potential energy surface of a reaction, identifying key intermediates, transition states, and reaction pathways.
For a hypothetical reaction, such as the addition of a nucleophile to the double bond of this compound, quantum chemical calculations can provide invaluable mechanistic insights. For instance, these calculations can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. The influence of catalysts, solvents, and substituents on the reaction can also be modeled, offering a deeper understanding of the factors controlling reactivity and selectivity.
Table 1: Hypothetical Calculated Energies for a Reaction Involving this compound
This table illustrates the type of data generated from quantum chemical calculations to discern reaction mechanisms. The values are representative.
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | B3LYP | 6-31G(d) | 0.0 |
| Transition State 1 | B3LYP | 6-31G(d) | +15.2 |
| Intermediate 1 | B3LYP | 6-31G(d) | -5.8 |
| Transition State 2 | B3LYP | 6-31G(d) | +12.5 |
| Products | B3LYP | 6-31G(d) | -20.1 |
These calculations can also be used to analyze the electronic structure of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity towards electrophiles and nucleophiles.
Quantitative Structure-Activity Relationships (QSAR) and Machine Learning in Reaction Prediction
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms represent a data-driven approach to predicting the chemical behavior of molecules like this compound. These methods rely on the principle that the structure of a molecule is intrinsically linked to its activity or properties.
In the context of reaction prediction, a QSAR model could be developed to predict the reaction rate or yield for a series of reactions involving derivatives of this compound. This would involve a multi-step process:
Data Collection: A dataset of compounds with known reaction outcomes is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the structural, electronic, and physicochemical properties of the molecules are calculated.
Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity.
Validation: The predictive power of the model is rigorously tested.
Machine learning models, such as neural networks, can be trained on vast datasets of chemical reactions to predict the outcome of a reaction given the reactants, reagents, and conditions. researchgate.netnih.gov For this compound, a machine learning model could predict the major product of a reaction with a high degree of accuracy, even for reactions not previously seen by the model. researchgate.net These models learn complex patterns in the data that are often not apparent to human chemists.
Table 2: Example of Descriptors Used in QSAR and Machine Learning Models for Reaction Prediction
This table provides examples of the types of molecular descriptors that could be used to build predictive models for the reactivity of this compound and related compounds.
| Descriptor Type | Example Descriptor | Description |
|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Steric | Molecular Volume | The volume occupied by the molecule |
| Topological | Wiener Index | A measure of the branching of the molecular graph |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water |
The application of these computational and data-driven approaches provides a powerful framework for understanding and predicting the chemical behavior of this compound, accelerating the discovery and optimization of chemical reactions.
Vi. Applications and Future Research Directions
Methyl 3-cyclopropylacrylate as a Strategic Building Block in Organic Synthesis
The inherent reactivity of the α,β-unsaturated ester, coupled with the unique conformational and electronic properties of the cyclopropyl (B3062369) group, makes this compound a valuable precursor for a variety of complex chemical structures.
The cyclopropane (B1198618) motif is a recurring structural element in a wide array of natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The rigidity and defined stereochemistry of the three-membered ring make it a crucial component for imparting specific biological activities. While the cyclopropane ring is highly strained, it is found in numerous naturally occurring compounds that exhibit interesting biological properties. marquette.edu
The synthesis of these cyclopropane-containing natural products is a significant area of research in organic chemistry. marquette.edu this compound serves as a potential starting material for introducing the cyclopropyl moiety into larger, more complex molecules. Its acrylate (B77674) functionality allows for a range of chemical transformations, such as Michael additions, cycloadditions, and reductions, which can be used to build up the carbon skeleton of a target natural product. For example, the synthesis of curacin A, a potent anticancer agent, features a cyclopropane ring as a key structural component. marquette.edu The development of synthetic routes utilizing building blocks like this compound is crucial for accessing these and other biologically active natural products.
The reactivity of cyclopropyl-containing compounds is well-suited for the construction of intricate polycyclic and heterocyclic systems. A closely related compound, methyl 3-cyclopropyl-3-oxopropanoate, has been successfully employed in the synthesis of various heterocycles. Specifically, its cyclization with ethyl chloro(arylhydrazono)ethanoates leads to the formation of 1-aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids. Furthermore, its reaction with 5-azidoquinolines yields 5-cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid. researchgate.net These examples highlight the utility of the cyclopropyl ketoester as a precursor for five-membered heterocyclic rings.
Given the structural similarities, this compound is also a promising candidate for participating in cycloaddition reactions to form polycyclic frameworks. The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings with a cyclopropyl substituent. The unique electronic nature of the cyclopropyl group can influence the stereoselectivity and reactivity of these transformations, offering pathways to novel and complex molecular architectures.
The creation of molecules with specific three-dimensional arrangements is a central goal of organic synthesis, particularly for applications in medicine and materials science. Chiral cyclopropanes are key pharmacophores in many pharmaceuticals and bioactive natural products. nih.gov The development of stereoselective methods for the synthesis of cyclopropanes is therefore of high importance. unl.pt
While this compound itself is achiral, it can be used as a substrate in stereoselective reactions to generate chiral products. For instance, asymmetric Michael additions to the acrylate system can establish a new stereocenter. Additionally, enzymes can be utilized for the stereoselective construction of cyclopropyl ketones, which can then be further diversified into a range of enantiopure cyclopropane-containing scaffolds. nih.gov The acrylate moiety of this compound can also be modified to introduce chirality. For example, dihydroxylation of the double bond using asymmetric methods would produce a diol with two new stereocenters, providing a chiral building block for further synthetic transformations.
Contributions to Medicinal Chemistry and Drug Discovery
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance potency, modulate metabolic stability, or constrain the conformation of a drug molecule.
This compound and its derivatives serve as important precursors in the synthesis of pharmacologically active compounds. A notable example is the use of its corresponding carboxylic acid, 3-cyclopropylacrylic acid, in the synthesis of cyclopropylacetylene. google.com This synthesis involves the condensation of cyclopropane carboxaldehyde with malonic acid to form 3-cyclopropylacrylic acid, which is then halogenated and dehydrohalogenated to yield the desired cyclopropylacetylene. google.com
Cyclopropylacetylene is an essential reagent in the asymmetric synthesis of (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, a potent non-nucleoside inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. google.com This multi-step synthesis highlights the critical role of the 3-cyclopropylacrylic acid core in providing the necessary framework for constructing this complex and life-saving therapeutic agent.
| Precursor | Intermediate | Final Product (Example) | Therapeutic Area |
| 3-Cyclopropylacrylic Acid | Cyclopropylacetylene | (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | Antiviral (HIV) |
The synthesis of analogues of known bioactive molecules is a common strategy in drug discovery to improve efficacy and explore structure-activity relationships (SAR). The cyclopropyl group is often used to create these analogues due to its unique steric and electronic properties. researchgate.net Natural and synthetic cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, and antitumor properties. researchgate.net
This compound provides a versatile platform for generating a library of diverse analogues. The ester functionality can be converted to amides, carboxylic acids, or alcohols, each of which can be further functionalized. For example, coupling the corresponding carboxylic acid with various amines would generate a series of 1-phenylcyclopropane carboxamide derivatives, a class of compounds known to possess anti-inflammatory, antidepressant, and antitumor activities. nih.gov By systematically modifying the structure of this compound, researchers can explore new chemical space and potentially discover novel compounds with valuable pharmacological properties.
Potential in Materials Science
While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, its potential in materials science can be inferred from the known properties of acrylic polymers and the influence of the cyclopropyl group. The incorporation of a cyclopropyl moiety into a polymer backbone can impart unique characteristics. Cyclopropane rings are known to introduce rigidity and strain, which can influence the thermal and mechanical properties of the resulting polymer.
The polymerization of this compound would likely proceed via free radical polymerization, similar to other acrylate monomers, to yield poly(this compound). This polymer could also be a valuable comonomer in the synthesis of specialty copolymers. arkema.com By copolymerizing with other acrylic monomers, such as methyl methacrylate or butyl acrylate, the properties of the resulting material can be tailored for specific applications. synthomer.com For instance, the cyclopropyl group could enhance the glass transition temperature (Tg) and thermal stability of the copolymer compared to standard acrylics.
Specialty polymers containing cyclopropane functionalities have been explored for various applications, including the development of photosensitive materials. ijoer.com The strained ring of the cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, such as UV irradiation, which can be exploited for cross-linking or other modifications of the polymer matrix. ijoer.com This suggests potential applications in coatings, adhesives, and photolithography.
The table below outlines the anticipated properties of polymers incorporating this compound, based on the characteristics of analogous cyclopropane-containing and acrylic polymers.
| Property | Anticipated Effect of Cyclopropyl Group | Potential Applications |
| Glass Transition Temperature (Tg) | Increase due to added rigidity from the cyclopropyl ring. | High-performance coatings, structural adhesives. |
| Thermal Stability | Potential enhancement due to the stable C-C bonds of the cyclopropane ring. | Materials for electronics, automotive components. |
| Mechanical Strength | Increased hardness and modulus from the rigid cyclic structure. | Specialty plastics, composites. |
| Photoreactivity | Susceptibility to ring-opening under UV light, enabling cross-linking. | Photosensitive resins, photoresists. |
| Adhesion | The polar ester group and potential for specific interactions could enhance adhesion to various substrates. | Advanced adhesives and sealants. |
Further research is necessary to synthesize and characterize homopolymers and copolymers of this compound to fully elucidate their properties and validate these potential applications.
Green Chemistry Applications and Sustainable Manufacturing
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact and improve process efficiency. The sustainable manufacturing of this compound and its derivatives can be approached through several green chemistry avenues, with a significant focus on biocatalysis.
Enzymatic synthesis represents a powerful tool for the construction of complex molecules under mild and environmentally benign conditions. Specifically, the synthesis of cyclopropane-containing molecules has been a target for biocatalytic methods. Engineered enzymes, particularly heme proteins like cytochromes P450, have been shown to catalyze cyclopropanation reactions with high stereoselectivity. nih.govnih.govau.dkresearchgate.net These enzymatic systems utilize carbene transfer reactions to form the cyclopropane ring, offering a green alternative to traditional chemical methods that often rely on hazardous reagents.
Another key aspect of sustainable manufacturing is the use of renewable feedstocks and the design of processes that minimize waste. Biocatalytic approaches often operate in aqueous media at ambient temperatures and pressures, significantly reducing energy consumption and the need for volatile organic solvents. nih.govnih.gov The development of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification.
The table below summarizes potential green chemistry approaches for the sustainable manufacturing of this compound.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Biocatalysis | Use of engineered enzymes (e.g., cytochromes P450) for the cyclopropanation step. nih.govnih.govau.dkresearchgate.net | High stereoselectivity, mild reaction conditions, reduced use of toxic metals. |
| Renewable Feedstocks | Utilization of bio-based precursors for the acrylate and cyclopropyl moieties. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Safer Solvents | Performing enzymatic reactions in aqueous media or using green solvents like ionic liquids. nih.govalmacgroup.com | Reduced VOC emissions, improved process safety. |
| Energy Efficiency | Conducting reactions at or near ambient temperature and pressure. | Lower energy consumption, reduced operational costs. |
| Waste Prevention | High selectivity of enzymatic reactions minimizes byproduct formation. | Reduced waste treatment costs, improved atom economy. |
| Catalysis | Employing reusable immobilized enzymes or whole-cell biocatalysts. nih.gov | Simplified product purification, catalyst recycling. |
Future research in this area should focus on the discovery and engineering of novel enzymes with high activity and selectivity for the synthesis of cyclopropyl acrylates. The integration of biocatalytic steps into efficient, continuous flow processes could further enhance the sustainability of manufacturing. mdpi.com
Emerging Research Areas and Unexplored Reactivity
The unique structural features of this compound, namely the strained three-membered ring conjugated with an electron-withdrawing acrylate group, suggest a rich and largely unexplored reactivity profile. This opens up several emerging research areas for synthetic chemists and materials scientists.
One of the most promising areas is the investigation of its behavior in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, could potentially involve this compound as a dienophile. wikipedia.org The electron-deficient nature of the double bond, enhanced by the ester group, makes it a suitable candidate for reacting with various dienes. The influence of the adjacent cyclopropyl group on the stereoselectivity and reactivity of such reactions warrants detailed investigation.
Furthermore, the strained cyclopropane ring itself can participate in various transformations. Ring-opening reactions of activated cyclopropanes are a known method for constructing linear carbon chains with specific functional groups. In the case of this compound, nucleophilic or radical-induced ring-opening could lead to the formation of novel functionalized monomers or polymer intermediates. The regioselectivity of such ring-opening reactions would be a key aspect to explore.
The photochemical reactivity of this compound is another intriguing avenue. The combination of the acrylate chromophore and the strained cyclopropane ring may lead to unique photochemical transformations upon exposure to UV light. taylorfrancis.com This could include [2+2] cycloadditions, rearrangements, or ring-opening reactions, offering pathways to novel molecular architectures and polymeric materials with tunable properties.
The table below outlines potential areas of unexplored reactivity for this compound.
| Reaction Type | Potential Reactivity of this compound | Potential Outcomes and Applications |
| Diels-Alder Cycloaddition | Acts as a dienophile with conjugated dienes. wikipedia.org | Synthesis of novel cyclic and bicyclic compounds with potential biological activity. |
| Nucleophilic Ring-Opening | The cyclopropane ring could be opened by various nucleophiles under specific conditions. | Formation of functionalized linear molecules for use as building blocks in organic synthesis. |
| Radical Ring-Opening | The strained ring may undergo opening in the presence of radical initiators. youtube.comyoutube.comyoutube.com | A pathway to new types of polymers with unique backbone structures and properties. |
| Photochemical Reactions | [2+2] cycloaddition, isomerization, or ring-opening upon UV irradiation. taylorfrancis.com | Development of photosensitive materials, photo-crosslinkable polymers, and novel photochemistry. |
| Michael Addition | The activated double bond is susceptible to conjugate addition by nucleophiles. masterorganicchemistry.comucla.edu | Synthesis of a variety of functionalized propionate derivatives. |
Systematic studies into these reaction pathways will undoubtedly uncover novel chemical transformations and provide access to a wider range of valuable molecules and materials derived from this compound.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying Methyl 3-cyclopropylacrylate in academic research?
Synthesis typically involves esterification or acrylation reactions. For example, a nucleophilic substitution between 3-cyclopropylacrylic acid and methanol under acid catalysis (e.g., H₂SO₄) is common. Purification requires fractional distillation or column chromatography to isolate the ester from unreacted starting materials and byproducts. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side reactions, such as polymerization, by using inhibitors like hydroquinone . Characterization of purity should follow via GC-MS or NMR to confirm structural integrity and quantify impurities .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester’s structure, with characteristic shifts for the cyclopropane protons (δ 0.5–1.5 ppm) and acrylate carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) validate functional groups.
- GC-MS : Quantifies purity and identifies volatile byproducts.
- HPLC : Useful for non-volatile impurity analysis.
Document spectral data in tabular form for reproducibility (Table 1).
Q. Table 1: Key Spectral Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 0.8–1.2 (cyclopropane), δ 3.7 (OCH₃) | |
| IR | 1700 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves, splash-resistant goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Store at 2–8°C under inert gas (argon) to prevent polymerization or degradation .
- Spill Management : Neutralize spills with vermiculite or sand, then dispose as hazardous waste .
Advanced Research Questions
Q. How does the cyclopropane ring influence the polymerization kinetics and reactivity of this compound?
The cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in radical or anionic polymerization. Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR can monitor exothermic peaks or C=C bond consumption. Compare with non-cyclopropyl acrylates (e.g., methyl acrylate) to isolate strain effects. Note potential side reactions, such as ring-opening under acidic conditions, which require controlled initiator selection (e.g., AIBN for radical polymerization) .
Q. What experimental designs are effective for assessing thermal and oxidative stability of this compound?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to evaluate thermal and oxidative stability.
- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC or NMR.
- Incompatibility Testing : Avoid storage with oxidizers (perchlorates, peroxides) or strong bases to prevent exothermic decomposition .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate:
- Frontier Molecular Orbitals : Predict sites for electrophilic/nucleophilic attacks.
- Reaction Pathways : Compare activation energies for cyclopropane ring-opening vs. acrylate polymerization.
Validate predictions with experimental kinetic data and spectroscopic intermediates .
Q. How should researchers address contradictory literature data on reaction yields or mechanistic pathways?
- Systematic Replication : Reproduce experiments using identical reagents, catalysts, and conditions.
- Case Study Analysis : Compare methodologies (e.g., single vs. multiple case studies) to identify variables like solvent polarity or catalyst loading .
- Meta-Analysis : Use statistical tools to aggregate data from diverse studies, highlighting outliers and consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
